Amphos Pd G3

Description

Contextualization within Third-Generation Buchwald Precatalysts

Amphos Pd G3 belongs to the third generation (G3) of Buchwald precatalysts. smolecule.commdpi.com These catalysts are characterized by a specific structural motif: a palladium(II) center coordinated to a bulky biaryl phosphine (B1218219) ligand and a deprotonated 2-aminobiphenyl (B1664054) fragment. mdpi.comnih.gov This design offers several advantages over earlier generations, including enhanced stability and activity. nih.govsigmaaldrich.com The G3 precatalysts are designed for the reliable and rapid generation of the active monoligated Pd(0) species, which is crucial for the catalytic cycle. sigmaaldrich.comnih.gov The general structure of these G3 precatalysts, Pd(ABP)(Phos)(OMs), where ABP is a deprotonated 2-aminobiphenyl residue and Phos is a specialized phosphine ligand, contributes to their high catalytic activity. mdpi.com This class of precatalysts exhibits improved stability in solution and reasonable tolerance to air and moisture, making them highly practical for a wide range of chemical transformations. nih.gov

Historical Development and Significance of the Buchwald Ligand Class in Cross-Coupling Chemistry

The development of the Buchwald-Hartwig amination in the mid-1990s marked a paradigm shift in the synthesis of aryl amines, providing a milder and more general alternative to traditional methods. wikipedia.orgacs.org This transformation relies on palladium catalysts supported by specialized phosphine ligands. The Buchwald group has been instrumental in developing a diverse portfolio of these ligands, which are typically based on a biaryl backbone. sigmaaldrich.comnih.gov

The evolution of these ligands has progressed through several generations, each aimed at improving catalytic efficiency, substrate scope, and reaction conditions. wikipedia.org The first-generation ligands, such as tri-o-tolylphosphine, laid the groundwork for the palladium-catalyzed coupling of aryl bromides with amines. Subsequent generations introduced increasingly bulky and electron-rich phosphine ligands. sigmaaldrich.com This evolution was driven by the need to couple more challenging substrates, such as aryl chlorides, and to expand the scope of the reaction to include a wider variety of amines and other nucleophiles. sigmaaldrich.com The development of sterically hindered and sophisticated ligands has been a key factor in the widespread adoption of palladium-catalyzed cross-coupling reactions in both academic and industrial research, particularly in pharmaceutical development. nih.gov

General Characteristics and Role of this compound in Homogeneous Catalysis

This compound is a solid, air- and moisture-stable compound that is soluble in many common organic solvents. smolecule.com Its primary role in homogeneous catalysis is to serve as a precatalyst for a variety of cross-coupling reactions. smolecule.comsigmaaldrich.com Upon activation in the reaction mixture, it forms the active Pd(0) species that participates directly in the catalytic cycle. nih.gov This cycle typically involves oxidative addition, transmetalation, and reductive elimination to form the desired product. smolecule.com

This compound has demonstrated high efficacy in a range of important transformations, including:

Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling boronic acids with aryl halides. smolecule.comsigmaaldrich.com

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling amines with aryl halides. smolecule.comsigmaaldrich.com

Heck Reaction: Formation of C-C bonds by coupling alkenes with aryl halides. sigmaaldrich.com

Sonogashira Coupling: Formation of C-C bonds by coupling terminal alkynes with aryl halides. sigmaaldrich.com

Stille Coupling: Formation of C-C bonds by coupling organotin compounds with aryl halides. sigmaaldrich.com

Negishi Coupling: Formation of C-C bonds by coupling organozinc compounds with aryl halides. sigmaaldrich.com

Hiyama Coupling: Formation of C-C bonds by coupling organosilicon compounds with aryl halides. sigmaaldrich.com

The versatility and efficiency of this compound make it a valuable tool in the synthesis of complex organic molecules, with applications in pharmaceuticals, agrochemicals, and materials science. smolecule.com

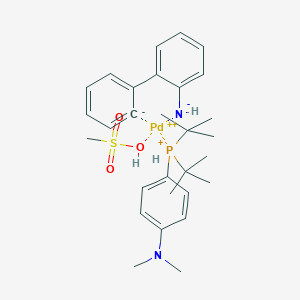

Structure

2D Structure

Properties

Molecular Formula |

C29H42N2O3PPdS+ |

|---|---|

Molecular Weight |

636.1 g/mol |

IUPAC Name |

ditert-butyl-[4-(dimethylamino)phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |

InChI |

InChI=1S/C16H28NP.C12H9N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |

InChI Key |

FIUVWUZOSNWJIP-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |

Origin of Product |

United States |

Ligand Architecture and Its Influence on Catalytic Performance

Structural Design Principles of the Amphos Ligand

The molecular structure of the Amphos ligand, [4-(N,N-Dimethylamino)phenyl]di-t-butylphosphine, is the result of a deliberate design to optimize catalytic performance. aspirasci.com This design incorporates several key features that work in concert to enhance the efficiency of cross-coupling reactions. The unique structure of the Amphos ligand provides it with excellent stability and strong coordination properties, which allows for its extensive use with transition metals. unibestpharm.com

A defining characteristic of the Amphos ligand is the presence of two bulky di-tert-butylphosphine groups attached to the phosphorus atom. These bulky substituents play a crucial role in influencing the steric environment around the palladium center. This steric hindrance is not a restrictive feature but rather a carefully tuned parameter that promotes the desired catalytic steps. The bulkiness of these groups facilitates the reductive elimination step in the catalytic cycle, which is often the rate-determining step in many cross-coupling reactions. By creating a sterically crowded environment, the ligand encourages the dissociation of the newly formed carbon-carbon or carbon-heteroatom bond from the palladium center, thus regenerating the active catalyst and completing the catalytic cycle. Furthermore, the steric bulk provided by the di-tert-butylphosphine moieties helps to stabilize the catalytically active monoligated Pd(0) species, preventing the formation of inactive dimeric palladium species.

The inclusion of an N,N-dimethylamino group on the phenyl ring is a critical electronic feature of the Amphos ligand. This electron-donating group significantly increases the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the phosphine (B1218219) ligand towards the palladium center. This increased electron density on the palladium atom facilitates the oxidative addition of aryl halides to the Pd(0) center, a key activation step in the catalytic cycle. The N,N-dimethylamino group's influence on the electronic properties of the ligand is a key factor in the high reactivity of the Amphos Pd G3 precatalyst, particularly with challenging substrates like aryl chlorides.

Ligand-Palladium Interactions and Precatalyst Stability

This compound is a third-generation Buchwald precatalyst, designed to be air, moisture, and thermally-stable, with high solubility in a wide range of common organic solvents. thomassci.comsigmaaldrich.com The "G3" designation refers to the specific palladacycle structure where the Amphos ligand is bound to a palladium center that is also coordinated to a 2-aminobiphenyl (B1664054) fragment and a methanesulfonate (B1217627) (OMs) labile group. mdpi.com This precatalyst design ensures a stable, well-defined source of the active Pd(0) catalyst.

The interaction between the Amphos ligand and the palladium center in the G3 precatalyst is a combination of a strong sigma bond from the phosphorus to the palladium and a degree of pi-backbonding from the palladium d-orbitals to the phosphorus-carbon antibonding orbitals. The stability of the precatalyst is further enhanced by the chelation of the 2-aminobiphenyl moiety to the palladium center. nih.gov Upon activation with a mild base, the labile methanesulfonate group is removed, and the 2-aminobiphenyl fragment is reductively eliminated, generating the highly active, monoligated "L-Pd(0)" species in a controlled and efficient manner. nih.govsigmaaldrich.com This controlled generation of the active catalyst minimizes the formation of palladium black and other inactive species, leading to more reproducible and higher-yielding reactions.

Comparison of Amphos Ligand with Other Biarylphosphine Ligands in Catalysis

The field of palladium-catalyzed cross-coupling has seen the development of a vast array of biarylphosphine ligands, each with its own unique set of steric and electronic properties. The Amphos ligand holds a significant position within this class of ligands due to its balanced combination of steric bulk and electron-donating ability.

| Ligand | Key Structural Features | Typical Applications |

| Amphos | Di-tert-butylphosphine, N,N-dimethylaminophenyl group | Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and other cross-coupling reactions |

| SPhos | Dicyclohexylphosphine, 2',6'-dimethoxybiphenyl backbone | Suzuki-Miyaura, Buchwald-Hartwig amination, C-O coupling |

| XPhos | Dicyclohexylphosphine, 2',4',6'-triisopropylbiphenyl backbone | Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi, Sonogashira coupling |

| RuPhos | Dicyclohexylphosphine, 2',6'-diisopropoxybiphenyl backbone | Buchwald-Hartwig amination of challenging substrates |

| BrettPhos | Di-tert-butylphosphine, 3,6-dimethoxy-2',4',6'-triisopropylbiphenyl backbone | Buchwald-Hartwig amination, C-O coupling |

In comparison to ligands like SPhos and XPhos, which feature dicyclohexylphosphine groups, the di-tert-butylphosphine groups of Amphos provide a different steric profile. While all are effective in a broad range of reactions, the specific choice of ligand can be crucial for optimizing a particular transformation. For instance, the greater steric bulk of ligands like XPhos and BrettPhos can be advantageous for the coupling of highly hindered substrates. However, the more moderate steric profile of Amphos, combined with its strong electron-donating character, often provides a good balance for a wide variety of substrate combinations.

The development of various generations of Buchwald precatalysts (G1, G2, G3, G4) has also been a significant factor in their application. sigmaaldrich.com The G3 precatalysts, including this compound, offer enhanced stability and ease of activation compared to earlier generations. sigmaaldrich.com This allows for lower catalyst loadings, shorter reaction times, and a more accurate control of the ligand-to-palladium ratio. thomassci.comsigmaaldrich.com

Comprehensive Analysis of Catalytic Applications

Carbon-Carbon (C-C) Cross-Coupling Reactions

Amphos Pd G3 is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of biaryl and substituted aromatic structures. sigmaaldrich.comnih.gov The catalyst's effectiveness stems from its ability to promote the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—even with challenging substrates. nih.gov

The Suzuki-Miyaura coupling, a reaction between an organoboron compound and an organic halide or triflate, is one of the most widely used C-C bond-forming reactions. nih.gov this compound has proven to be an exceptional catalyst for this transformation, demonstrating broad applicability and high efficiency. sigmaaldrich.com The catalyst's design allows for the efficient coupling of a wide range of substrates, including those that are typically difficult to activate. sigmaaldrich.comresearchgate.net

A significant advantage of catalysts like this compound is their ability to activate aryl and heteroaryl chlorides, which are often preferred starting materials due to their lower cost and wider availability compared to the corresponding bromides and iodides. nih.govorganic-chemistry.org Research has shown that palladium complexes with bulky, electron-rich phosphine (B1218219) ligands, such as the Amphos ligand, are highly effective for the Suzuki-Miyaura coupling of these less reactive electrophiles. tcichemicals.comresearchgate.net These catalysts can achieve high yields and impressive turnover numbers (TONs) in reactions involving various heteroaryl chlorides, including those with heteroatom substituents. organic-chemistry.orgtcichemicals.com The robustness of these catalysts allows for reactions to be carried out under both anhydrous and aqueous conditions. organic-chemistry.org

For instance, the use of a related air-stable palladium complex, Pd(Amphos)₂Cl₂, has demonstrated high yields in the coupling of heteroaryl chlorides, even with substrates containing functional groups like free amino and sulfur groups that can act as catalyst poisons. tcichemicals.com This highlights the catalyst system's functional group tolerance and broad utility in complex molecule synthesis. tcichemicals.com

Table 1: Selected Examples of Suzuki-Miyaura Coupling of Heteroaryl Chlorides Catalyzed by a Pd-Amphos System

| Entry | Heteroaryl Chloride | Boronic Acid | Product | Yield (%) |

| 1 | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | 2-(o-Tolyl)-3-pyridinamine | 79 tcichemicals.com |

| 2 | 2-Chloro-5-trifluoromethylpyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-trifluoromethylpyridine | 95 organic-chemistry.org |

| 3 | 2-Chloropyrazine | 3-Thienylboronic acid | 2-(3-Thienyl)pyrazine | 91 organic-chemistry.org |

| 4 | 4-Chloro-1-methyl-1H-pyrazole | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole | 99 organic-chemistry.org |

This compound has been successfully employed in Suzuki-Miyaura catalyst-transfer condensation polymerization (CTCP), a chain-growth polymerization method for synthesizing well-defined conjugated polymers. researchgate.netamanote.com In CTCP, the catalyst transfers intramolecularly along the growing polymer chain, which allows for the synthesis of polymers with controlled molecular weights and low polydispersity. researchgate.net The use of the Amphos ligand has been identified as more effective for this type of polymerization than other commonly used phosphine ligands. researchgate.net

This methodology has been applied to the polymerization of various monomers, such as thiophene (B33073) and fluorene, to produce polythiophenes (P3HT) and polyfluorenes with controlled polymer end-groups and low dispersity. researchgate.net The initiator species for the polymerization can be generated in situ from the Amphos Pd precatalyst. researchgate.net

In Amphos Pd-catalyzed CTCP, several factors are crucial for achieving precise control over the polymer's molecular weight and dispersity (a measure of the distribution of molecular weights). The choice of ligand is critical, with the bulky and electron-rich Amphos ligand demonstrating superior control over the polymerization process. researchgate.netresearchgate.net

A key finding is that premixing the catalyst with the base (e.g., CsF) for a period before initiating the polymerization leads to a narrower dispersity. researchgate.net For example, the polymerization of a thiophene monomer with a pre-stirred mixture of an Amphos Pd complex and CsF afforded polythiophene with a dispersity of 1.18, which is significantly lower than that achieved with other catalyst systems. researchgate.net This pre-activation step likely leads to a more controlled and uniform initiation of the polymerization. researchgate.net This approach has enabled the synthesis of polythiophene and polyfluorene with number-average molecular weights (Mn) in the range of 5700 to 6300 and dispersity values around 1.2. researchgate.netresearchgate.net The ability to control these properties is essential for tailoring the electronic and physical properties of the resulting conjugated polymers for various applications. researchgate.netnih.gov

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another cornerstone of C-C bond formation. organic-chemistry.org this compound is a suitable catalyst for this transformation. sigmaaldrich.com The development of highly active catalysts with bulky phosphine ligands has expanded the scope of the Heck reaction to include less reactive aryl chlorides. researchgate.net While specific detailed examples for this compound were not the primary focus of the provided sources, its classification as a third-generation Buchwald precatalyst indicates its high activity, which is generally required for efficient Heck couplings, particularly with challenging substrates like deactivated aryl chlorides. sigmaaldrich.comsigmaaldrich.comresearchgate.net The reaction is valued for its ability to form substituted alkenes with high trans selectivity. organic-chemistry.org

The Stille coupling involves the reaction of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. sigmaaldrich.comscielo.br It is a robust and versatile method for creating sp²-sp² carbon-carbon bonds and is often employed in complex syntheses due to its reliability and tolerance of a wide range of functional groups. scielo.brnih.gov this compound is listed as a suitable catalyst for Stille couplings. sigmaaldrich.com The advancement of catalyst systems using electron-rich phosphine ligands has enabled the use of less reactive electrophiles, such as aryl sulfonates, in these reactions. nih.gov This expands the toolkit available for synthetic chemists, allowing for greater flexibility in the design of synthetic routes. nih.gov

Sonogashira Coupling Reactions

The Sonogashira coupling, a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is effectively catalyzed by this compound. sigmaaldrich.com This reaction is crucial for synthesizing substituted and conjugated alkynes, which are important building blocks in pharmaceuticals and materials science. beilstein-journals.orgias.ac.in The general catalytic cycle for Sonogashira reactions involves a palladium catalyst, often in conjunction with a copper co-catalyst, to facilitate the coupling. beilstein-journals.orgresearchgate.net

The use of G3 precatalysts like this compound is advantageous in these transformations. These advanced catalysts are designed for high activity and stability, ensuring efficient formation of the active catalytic species. sigmaaldrich.com Research in the field has focused on developing milder, more sustainable conditions, including copper-free protocols and reactions in aqueous media, to enhance the utility of the Sonogashira coupling. rsc.org The robust nature of precatalysts such as this compound makes them well-suited for such modern, optimized methodologies.

Negishi Coupling Reactions

This compound is a suitable catalyst for Negishi cross-coupling reactions, which involve the reaction of an organozinc compound with an organic halide or triflate. sigmaaldrich.com This method is highly valued for its broad functional group tolerance and the ability to form sp²-sp², sp²-sp³, and sp³-sp³ carbon-carbon bonds. The development of highly active catalysts is crucial, particularly for the coupling of sterically hindered substrates or for reactions conducted under mild conditions. researchgate.netnih.gov

The aminobiphenyl palladacycle structure of G3 precatalysts facilitates the rapid and quantitative generation of the catalytically active L₁Pd(0) species. nih.gov This efficiency allows for Negishi couplings to proceed at low catalyst loadings and under gentle conditions. nih.govmatthey.com The catalyst system has proven effective for creating hindered biaryls and is compatible with a wide array of functional groups and heterocyclic substrates. researchgate.net The choice of ligand is critical, and the di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos) ligand contributes to the high reactivity and stability of the catalyst complex. researchgate.net

Hiyama Coupling Reactions

The Hiyama cross-coupling reaction, which pairs organosilanes with organic halides, is another key C-C bond-forming transformation catalyzed by this compound. sigmaaldrich.com A defining feature of the Hiyama coupling is the necessity of an activator, typically a fluoride (B91410) source or a base, to cleave the silicon-carbon bond and enable transmetalation to the palladium center. organic-chemistry.orgwikipedia.org Organosilicon reagents are valued for their stability, low toxicity, and ease of handling. organic-chemistry.org

The efficiency of the Hiyama coupling is highly dependent on the catalyst system. Research has shown that palladium complexes with specific phosphine ligands are highly effective in promoting the coupling of various aryl and heteroaryl electrophiles. organic-chemistry.orgorganic-chemistry.org this compound, as a third-generation Buchwald precatalyst, provides a highly active and stable catalytic system for these transformations, contributing to the reaction's utility as a reliable alternative to other cross-coupling methods like the Suzuki reaction. sigmaaldrich.comorganic-chemistry.org

Table 1: Carbon-Carbon (C-C) Cross-Coupling Reactions Catalyzed by this compound This table is generated based on data indicating the suitability of this compound for these reactions.

| Reaction Name | Coupling Partners | Key Features |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Forms C(sp)-C(sp²) bonds; crucial for conjugated systems. sigmaaldrich.com |

| Negishi Coupling | Organozinc Compound + Organic Halide | High functional group tolerance; mild reaction conditions. sigmaaldrich.com |

| Hiyama Coupling | Organosilane + Organic Halide | Requires fluoride or base activation; uses stable organosilicon reagents. sigmaaldrich.com |

Carbon-Heteroatom (C-X) Cross-Coupling Reactions

Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, and this compound is an exemplary catalyst for this transformation. sigmaaldrich.com This palladium-catalyzed reaction couples amines with aryl halides or pseudohalides and has become a preferred method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. organic-chemistry.orgwikipedia.org

Third-generation Buchwald precatalysts were specifically developed to enhance catalytic activity and stability in C-N and C-C coupling reactions. mdpi.com The unique aminobiphenyl scaffold of G3 precatalysts allows for the efficient generation of the active Pd(0) catalyst, which is crucial for the oxidative addition step of the catalytic cycle. matthey.comnumberanalytics.com The Amphos ligand, being an electron-rich and bulky phosphine, promotes both the oxidative addition and the final reductive elimination steps, leading to high yields and accommodating a wide range of amine and aryl halide coupling partners. researchgate.net Comparative studies have shown that the choice of catalyst generation can significantly impact reaction efficiency, with G3 and subsequent generation catalysts often providing superior results. digitellinc.com

Carbon-Oxygen (C-O) Bond Formation

The palladium-catalyzed formation of carbon-oxygen bonds, a variant of the Buchwald-Hartwig reaction, is used to synthesize aryl ethers. While this compound is part of a catalyst family well-suited for C-X bond formation, specific research highlights the utility of other G3 precatalysts for C-O coupling. For instance, the RockPhos Pd G3 precatalyst has shown excellent performance in the coupling of primary aliphatic alcohols with aryl halides. sigmaaldrich.com Similarly, the tBuBrettPhos Pd G3 precatalyst has been used effectively for the cross-coupling of (hetero)aryl bromides with various fluorinated alcohols, demonstrating high functional group tolerance. researchgate.net These examples underscore the capability of the G3 precatalyst scaffold in facilitating challenging C-O bond formations, a class of reactions for which this compound is also considered suitable. sigmaaldrich.com

Carbon-Fluorine (C-F) Bond Formation

The formation of carbon-fluorine bonds via palladium-catalyzed cross-coupling is a highly challenging yet important transformation in medicinal and materials chemistry. The development of Buchwald ligands and precatalysts has been instrumental in advancing this field. sigmaaldrich.com While the general class of Buchwald precatalysts has led to the discovery of methods for C-F bond formation, specific documented applications of this compound for this particular reaction are not detailed in the provided search results. The inherent strength of the palladium-fluorine bond makes the final reductive elimination step difficult, requiring highly specialized catalyst systems.

Table 2: Carbon-Heteroatom (C-X) Cross-Coupling Reactions with this compound This table is generated based on data indicating the suitability of this compound and related G3 precatalysts for these reactions.

| Reaction Name | Bond Formed | Coupling Partners | Catalyst System Notes |

| Buchwald-Hartwig Amination | C-N | Amine + Aryl Halide | A primary and highly efficient application for this compound. sigmaaldrich.commatthey.com |

| C-O Coupling | C-O | Alcohol + Aryl Halide | The G3 scaffold is effective; specific studies cite RockPhos Pd G3 and tBuBrettPhos Pd G3. sigmaaldrich.comresearchgate.net |

| C-F Coupling | C-F | Fluoride Source + Aryl Precursor | A challenging transformation; general Buchwald catalyst development has enabled this, but specific this compound data is limited. sigmaaldrich.com |

Carbon-Trifluoromethyl (C-CF3) Bond Formation

The introduction of a trifluoromethyl (CF3) group into aromatic molecules is of great importance in the development of pharmaceuticals and agrochemicals, as it can significantly alter properties like lipophilicity and metabolic stability. nih.govnih.gov Palladium-catalyzed trifluoromethylation of aryl halides presents a powerful method for forging C-CF3 bonds, overcoming the limitations of harsher, traditional methods. nih.gov

Third-generation (G3) Buchwald precatalysts, such as the related RuPhos Pd G3, are effective in catalyzing cross-coupling reactions for the formation of C-CF3 bonds. sigmaaldrich.com The key challenge in these transformations is often the final C–CF3 bond-forming reductive elimination step from the palladium center. nih.gov Research has shown that this step can be facilitated by inducing reductive elimination from a Pd(IV) intermediate. nih.gov The catalytic cycle for trifluoromethylation of aryl chlorides involves oxidative addition of the aryl chloride to the Pd(0) center, transmetalation with a trifluoromethyl source, and subsequent reductive elimination to yield the trifluoromethylated arene. nih.gov The robustness and high activity of G3 precatalysts make them well-suited for this challenging transformation, enabling the coupling of a wide range of substrates, including those with various functional groups like esters, amides, and nitriles. nih.gov

While specific studies detailing this compound in C-CF3 bond formation are not extensively documented in the provided sources, the proven efficacy of related G3 precatalysts like RuPhos Pd G3 underscores the general capability of this catalyst class for such transformations. sigmaaldrich.com The general mechanism often involves a Pd(II)/Pd(IV) catalytic cycle, where an electrophilic fluorinating agent induces the formation of a Pd(IV) species that readily undergoes reductive elimination to form the desired C-CF3 bond. nih.gov

Carbon-Sulfur (C-S) Bond Formation

The formation of carbon-sulfur (C-S) bonds is fundamental in synthesizing aryl thioethers, which are prevalent in medicinal and materials chemistry. nih.govbohrium.com Palladium-catalyzed cross-coupling of thiols with aryl electrophiles is a reliable method for this purpose. nih.gov Traditionally, this transformation was challenging because thiols and thiolates can strongly coordinate to late transition metals, potentially deactivating the catalyst. nih.govresearchgate.net

Buchwald G3 precatalysts have shown high efficiency in C-S cross-coupling reactions. For instance, XantPhos Pd G3, a related precatalyst, has been successfully used in the microwave-assisted C-S cross-coupling of various benzenethiols with 2-(4-bromophenyl)benzothiazole (B34361). bohrium.comresearchgate.net This method features low catalyst loading, short reaction times, and good to excellent yields. bohrium.comresearchgate.net The general mechanism involves the activation of the precatalyst by a base to form the active Pd(0) species, followed by oxidative addition of the aryl halide, transmetalation with the thiol, and reductive elimination to yield the aryl sulfide (B99878) product. bohrium.com

Research indicates that monophosphine ligands, characteristic of the Amphos ligand in this compound, can lead to more effective catalysis in C-S coupling compared to traditional bidentate phosphines. nih.gov The use of G3 precatalysts allows for the coupling of a broad scope of substrates, including electron-rich and electron-deficient thiols, as well as various heterocyclic partners. nih.govbohrium.com

Table 1: XantPhos Pd G3-Catalyzed C-S Cross-Coupling of 2-(4-bromophenyl)benzothiazole with various Benzenethiols bohrium.com Reaction Conditions: 2-(4-bromophenyl)benzothiazole (1.0 equiv), benzenethiol (B1682325) (1.2 equiv), XantPhos Pd G3 (2.5 mol%), K2CO3 (2.0 equiv), DMF (2.0 mL), under microwave irradiation at 80 °C, 200 W for 20 minutes.

| Entry | Benzenethiol Substituent | Product Yield (%) |

| 1 | 4-Methyl | 98 |

| 2 | 4-Methoxy | 96 |

| 3 | 4-Fluoro | 90 |

| 4 | 4-Chloro | 85 |

| 5 | 4-Bromo | 82 |

| 6 | 2-Methyl | 94 |

| 7 | 2-Methoxy | 92 |

Advanced and Specialized Synthetic Transformations

Macrocyclization Reactions

Macrocycles are of significant interest in chemistry and materials science. However, their synthesis is often challenging, typically requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A novel one-step catalyst-transfer macrocyclization (CTM) based on the Pd-catalyzed Buchwald–Hartwig cross-coupling reaction offers an efficient route to aza[1n]paracyclophanes (APCs). nih.govchemrxiv.orgacs.org

This methodology utilizes L-Pd-G3 type precatalysts and operates at mild temperatures (40 °C) and short reaction times (~2 h), providing excellent yields of macrocycles (>75%) even at concentrations significantly higher than those used in traditional macrocyclization methods. nih.govchemrxiv.orgacs.org The process is believed to proceed via a "ring-walking" catalyst transfer mechanism, where the formation of cyclic conformers during an initial oligomerization step promotes an intramolecular C–N bond formation. nih.govacs.org This CTM process exhibits characteristics of a "living" reaction, allowing for the sequential synthesis of different macrocycles. chemrxiv.org While this compound was not the primary catalyst reported in these specific studies, the closely related AmPhos-Pd-G4 was tested, demonstrating the applicability of this ligand family to the transformation. acs.org

Table 2: Catalyst Screening for Catalyst-Transfer Macrocyclization (CTM) acs.org Reaction Conditions: Monomer (0.035 M), precatalyst (as specified), base, THF, 40 °C, 2 h.

| Entry | Precatalyst | Ligand | Yield (%) | Macrocycle Formation |

| 1 | XPhos-Pd-G3 | XPhos | 75 | Yes |

| 2 | RuPhos-Pd-G3 | RuPhos | 61 | Yes |

| 3 | AmPhos-Pd-G4 | AmPhos | 38 | Yes |

| 4 | tBuXPhos-Pd-G4 | tBuXPhos | 73 | Yes |

| 5 | BrettPhos-Pd-G4 | BrettPhos | 9 | Yes |

| 6 | XantPhos-Pd-G4 | XantPhos | n.d. | No |

n.d. = not detected

Deuteration Reactions of Aryl Halides (using related G3 precatalysts)

The site-specific introduction of deuterium (B1214612) into organic molecules is a valuable strategy in pharmaceutical development to study metabolic pathways and enhance drug stability. Palladium-catalyzed methods offer a powerful tool for the late-stage deuteration of complex molecules. researchgate.net

A recently developed method utilizes a related third-generation precatalyst, SPhos Pd G3, for the deuteration of aryl bromides, chlorides, and triflates using deuterium oxide (D2O) as the deuterium source. researchgate.net This transformation is notable for its high functional group tolerance and the use of a readily available and inexpensive deuterium source. The reaction proceeds effectively for a range of substrates, including challenging aryl chlorides, which are typically less reactive. researchgate.net This method highlights the broad utility of the G3 precatalyst platform in specialized applications beyond traditional cross-coupling. researchgate.net

Table 3: SPhos Pd G3-Catalyzed Deuteration of Aryl Halides with D2O researchgate.net Reaction Conditions: Aryl halide (1.0 equiv), SPhos Pd G3 (5 mol%), ZnO (2.0 equiv), B2cat2 (2.0 equiv), D2O (2.0–4.0 equiv), THF, 70 °C, 12 h.

| Entry | Substrate (Aryl Halide) | Product Yield (%) | Deuteration (%) |

| 1 | 4-Bromoacetophenone | 95 | 98 |

| 2 | 4-Chlorobenzonitrile | 80 | 98 |

| 3 | 2-Bromopyridine | 85 | 97 |

| 4 | 4-Trifluoromethylphenyl bromide | 96 | 98 |

| 5 | Phenyl triflate | 91 | 98 |

| 6 | Celecoxib (Aryl Bromide) | 70 | 95 |

Mechanistic Investigations of Amphos Pd G3 Catalysis

Catalytic Cycle Overview: Oxidative Addition, Transmetalation, and Reductive Elimination

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govuwindsor.ca For catalysts derived from bulky ligands like Amphos, the cycle is dominated by monoligated palladium species, which are considered the most active catalysts. nih.govresearchgate.net

Oxidative Addition : The cycle begins with the reaction of the active, 12-electron L1Pd(0) species (where L is the Amphos ligand) with an organic halide (Ar-X). This step involves the oxidation of Pd(0) to Pd(II) and results in the formation of a square planar, T-shaped arylpalladium(II) halide intermediate, [L1Pd(Ar)(X)]. nih.govuwindsor.ca For less reactive substrates like aryl chlorides, this step is often the rate-limiting step of the entire cycle. uwindsor.ca

Transmetalation : The arylpalladium(II) halide intermediate then reacts with an organometallic reagent (R-M), such as an organoboron compound in Suzuki-Miyaura coupling. The organic group 'R' is transferred from its metal 'M' to the palladium center, displacing the halide and forming a new intermediate, [L1Pd(Ar)(R)].

Reductive Elimination : This is the final, product-forming step. The two organic groups (Ar and R) on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C or C-heteroatom bond. This process reduces the palladium from Pd(II) back to the active Pd(0) state, L1Pd(0), which can then re-enter the catalytic cycle. nih.gov Reductive elimination is typically faster from three-coordinate complexes, a geometry favored by sterically demanding ligands like Amphos. nih.gov

| Step | Description | Key Palladium Species |

|---|---|---|

| Oxidative Addition | The active Pd(0) catalyst reacts with the aryl halide (Ar-X), breaking the Ar-X bond and forming a Pd(II) intermediate. | L1Pd(0) → [L1Pd(II)(Ar)(X)] |

| Transmetalation | The organic group (R) from a second reagent (R-M) replaces the halide (X) on the palladium center. | [L1Pd(II)(Ar)(X)] → [L1Pd(II)(Ar)(R)] |

| Reductive Elimination | The two organic groups (Ar and R) are joined and released from the palladium, regenerating the active Pd(0) catalyst. | [L1Pd(II)(Ar)(R)] → L1Pd(0) + Ar-R |

Activation Pathways of Precatalyst to Active Species (LPd(0))

The Amphos Pd G3 precatalyst is a Pd(II) complex that is not catalytically active itself. It must first be reduced to the corresponding Pd(0) species in the reaction mixture. The design of the third-generation (G3) Buchwald precatalysts ensures this activation is rapid, efficient, and quantitative under typical reaction conditions. sigmaaldrich-jp.comsigmaaldrich.com

Activation of the this compound precatalyst is typically initiated by a base. matthey.comsigmaaldrich-jp.com The G3 precatalyst features a 2-aminobiphenyl (B1664054) scaffold and a non-coordinating methanesulfonate (B1217627) anion. sigmaaldrich-jp.comsigmaaldrich.com The process involves two key steps:

Deprotonation : A base present in the reaction mixture (such as a carbonate or phosphate) deprotonates the amine on the 2-aminobiphenyl backbone of the precatalyst. sigmaaldrich-jp.comsigmaaldrich.com

Reductive Elimination : This deprotonation facilitates an intramolecular reductive elimination, which releases the active L1Pd(0) species, carbazole, and a methanesulfonate salt. sigmaaldrich.com

This activation pathway avoids the need for external reducing agents and is efficient even with weak bases at room temperature, which is a significant advantage over earlier generation precatalysts. sigmaaldrich-jp.comsigmaaldrich.com

The primary goal of advanced precatalyst design is the efficient and clean generation of the mono-ligated L1Pd(0) species, which is recognized as the most active catalyst in a majority of cross-coupling reactions. nih.govresearchgate.net The this compound architecture is optimized for this purpose. The steric bulk of the Amphos ligand disfavors the formation of less reactive bis-ligated (L2Pd(0)) species, thereby promoting the generation and stabilization of the highly reactive 12-electron L1Pd(0) complex. nih.govresearchgate.net The patented aminobiphenyl scaffold enables this rapid and quantitative conversion to the active catalyst upon activation. matthey.com

Influence of Ligand Sterics on Reaction Pathway and Rate

The steric properties of the phosphine (B1218219) ligand are a critical factor in determining the efficiency and outcome of a palladium-catalyzed cross-coupling reaction. manchester.ac.uk The Amphos ligand, di-tert-butyl(4-dimethylaminophenyl)phosphine, possesses significant steric bulk, which profoundly influences the catalytic cycle.

Promotion of L1Pd(0) Formation : As discussed, the large size of the Amphos ligand is the primary driver for the formation of the mono-ligated L1Pd(0) active species, which is more reactive than coordinatively saturated palladium complexes. nih.govuwindsor.ca

Acceleration of Key Steps : Sterically demanding ligands are known to accelerate both the oxidative addition and reductive elimination steps. nih.govuwindsor.ca Reductive elimination is particularly enhanced from the three-coordinate intermediates that are favored by bulky ligands, helping to drive the catalytic cycle forward and prevent catalyst decomposition. nih.gov

Stabilization of Intermediates : The steric bulk helps to protect and stabilize the palladium center throughout the catalytic cycle, preventing unwanted side reactions or catalyst deactivation. researchgate.net This enhanced stability contributes to the long life of the catalyst in solution. sigmaaldrich-jp.com

Key Intermediates and Transition States in Cross-Coupling Processes

Throughout the catalytic cycle, several key palladium-containing intermediates and associated transition states are formed. Based on extensive mechanistic studies of related systems, the following species are central to reactions catalyzed by this compound:

L1Pd(0) : The 12-electron, coordinatively unsaturated active catalyst generated from the precatalyst. Its high reactivity is essential for initiating the cycle. nih.govuwindsor.ca

[L1Pd(II)(Ar)(X)] : A T-shaped, three-coordinate Pd(II) complex formed immediately after the oxidative addition of the aryl halide. nih.gov This species is a crucial intermediate leading to the transmetalation step.

[L1Pd(II)(Ar)(R)] : The Pd(II) intermediate formed after transmetalation, containing both organic coupling partners. The geometry and stability of this complex directly influence the subsequent reductive elimination step.

Kinetic and Spectroscopic Studies Supporting Mechanistic Proposals

Mechanistic proposals for catalysts like this compound are supported by a combination of kinetic analyses and spectroscopic studies. While specific studies focusing solely on this compound are part of a broader body of research, data from analogous G3 systems provide strong evidence for the proposed pathways.

Kinetic studies on related systems have demonstrated that for sterically hindered ligands, the oxidative addition step often proceeds through a dissociative mechanism, where a monoligated palladium species is the reactive intermediate. uwindsor.canih.gov The reaction rate can show an inverse dependence on the concentration of free ligand, supporting the hypothesis that ligand dissociation is required to generate the most active catalytic species. nih.gov

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for characterizing the structure and behavior of these precatalysts in solution. mdpi.com

³¹P-NMR Spectroscopy : This technique is highly sensitive to the chemical environment of the phosphorus atom in the Amphos ligand. Studies on analogous G3 precatalysts like XPhos Pd G3 and RuPhos Pd G3 show distinct chemical shifts that confirm the structure of the precatalyst and can be used to observe its transformation in solution. nih.govresearchgate.net For example, the ³¹P-NMR spectrum of XPhos Pd G3 in certain solvents shows a single sharp signal, indicating a specific coordination environment, while in other solvents, multiple signals suggest the presence of isomers. nih.gov

¹H-NMR Spectroscopy : Provides detailed information about the organic framework of the precatalyst, including the aminobiphenyl and Amphos ligand protons. 2D NMR techniques like HMBC and ROESY are used to assign complex signals and confirm the connectivity and spatial relationships within the molecule, supporting structural assignments. nih.gov

These spectroscopic tools are crucial for quality control of the precatalysts and for gaining insight into the solution-state behavior that precedes the generation of the active catalyst. nih.govresearchgate.net

| Technique | Application in Mechanistic Studies | Example Finding (from analogous G3 systems) |

|---|---|---|

| Kinetic Analysis | Determines reaction rates and dependencies on reactant concentrations to infer the rate-limiting step and the nature of the active species. | Inverse dependence on ligand concentration suggests a dissociative mechanism involving L1Pd(0). nih.gov |

| ³¹P-NMR Spectroscopy | Characterizes the phosphorus-palladium coordination environment and can detect different isomers or intermediates in solution. | Solvent-dependent isomerization of XPhos Pd G3 was observed, with distinct chemical shifts for different structural forms. nih.gov |

| ¹H-NMR Spectroscopy (1D & 2D) | Provides detailed structural information of the precatalyst and helps identify impurities or degradation products. | Complex proton signals of RuPhos Pd G3 were fully assigned using 2D NMR to confirm the solution structure. nih.gov |

Methodological Advancements and Process Optimization

Efficacy at Low Catalyst Loadings

A defining characteristic of third-generation (G3) Buchwald precatalysts like Amphos Pd G3 is their high catalytic activity, which allows for effective transformations at significantly lower catalyst loadings compared to earlier generation catalysts. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This high efficacy is attributed to the facile and quantitative generation of the active monoligated Pd(0) species, which initiates the catalytic cycle. matthey.comnih.gov The aminobiphenyl-based scaffold of the G3 precatalysts is designed to promote this activation step. matthey.com

The ability to operate at low concentrations is a crucial advantage, as it reduces the cost associated with the precious metal palladium and simplifies the purification of the final product by minimizing residual metal content. Research on related G3 precatalysts demonstrates this capability. For instance, in certain C-S cross-coupling reactions, excellent yields have been achieved with catalyst loadings as low as 2.5 mol%. bohrium.com In other applications, such as the arylation of specific substrates, catalyst loadings for similar G3 precatalysts have been successfully reduced to as low as 0.01 mol% while maintaining high product yields. sigmaaldrich.com This efficiency makes this compound and its congeners highly desirable for both academic and industrial laboratories where cost-effectiveness and product purity are paramount.

Table 1: Representative Catalyst Loadings for G3 Precatalysts in Various Reactions

| Reaction Type | G3 Precatalyst Example | Catalyst Loading (mol%) | Yield | Reference |

|---|---|---|---|---|

| C-S Cross-Coupling | XantPhos Pd G3 | 2.5 | Good to Excellent | bohrium.com |

| N-Arylation | BrettPhos Pd G3 | 0.01 - 0.5 | Excellent | sigmaaldrich.com |

| Suzuki-Miyaura Coupling | XPhos Pd G3 | 0.1 - 2.0 | High | sigmaaldrich.com |

| Buchwald-Hartwig Amination | SPhos Pd G3 | 0.5 - 2.0 | High | sigmaaldrich.com |

Optimization of Reaction Conditions: Solvent Systems, Temperature, and Reaction Time

Solvent Systems: The solubility and stability of the reactants, catalyst, and intermediates are heavily influenced by the solvent. Aprotic polar solvents are frequently employed. For example, in a microwave-assisted C-S cross-coupling reaction using a G3 precatalyst, dimethylformamide (DMF) was identified as the optimal solvent. bohrium.com Ethereal solvents like 1,4-dioxane, often mixed with water, are also commonly used, particularly for Suzuki-Miyaura couplings. reddit.comillinois.edu The choice of solvent can also affect the catalyst's stability and the equilibrium between different isomeric forms of the precatalyst in solution. nih.govmdpi.com

Temperature: Reaction temperature directly impacts the rate of reaction. G3 precatalysts are known for their ability to promote reactions under relatively mild conditions. Many Suzuki-Miyaura and Buchwald-Hartwig couplings proceed efficiently at temperatures ranging from room temperature to around 100°C. sigmaaldrich.comreddit.com For instance, optimization studies for a C-S coupling reaction found 80°C to be the ideal temperature when using microwave irradiation. bohrium.com The thermal stability of G3 precatalysts makes them suitable for a range of thermal conditions, allowing for flexibility in process design. sigmaaldrich.comsigmaaldrich.com

Reaction Time: One of the significant advantages of highly active G3 precatalysts is the reduction in reaction time. sigmaaldrich.comsigmaaldrich.com Microwave-assisted synthesis, in particular, can dramatically shorten reaction times, with some C-S coupling reactions reaching completion in as little as 20 minutes. bohrium.com Even under conventional heating, the high activity of the catalyst often leads to shorter processing times compared to less efficient catalytic systems.

Table 2: Optimized Conditions for a Microwave-Assisted C-S Cross-Coupling with a G3 Precatalyst

| Parameter | Optimized Condition |

|---|---|

| Catalyst | XantPhos Pd G3 |

| Catalyst Loading | 2.5 mol% |

| Base | K₂CO₃ (2.0 equiv.) |

| Solvent | DMF (2.0 mL) |

| Temperature | 80 °C |

| Power | 200 W |

| Time | 20 minutes |

Data derived from a study on a related G3 precatalyst, demonstrating typical optimization outcomes. bohrium.com

High-Throughput Screening Methodologies for Catalyst Evaluation

High-throughput screening (HTS) has become an indispensable tool for the rapid evaluation and optimization of catalytic reactions. mpg.de This approach involves running a large number of experiments in parallel on a small scale to quickly identify promising catalysts and reaction conditions. reddit.com

For palladium-catalyzed cross-coupling reactions, specialized HTS kits are commercially available that include an array of precatalysts, including various G3 variants like APhos Pd G3, which is structurally similar to this compound. sigmaaldrich.com These kits contain pre-weighed catalysts in 24- or 96-well plates, allowing researchers to efficiently screen multiple catalysts, ligands, bases, and solvents simultaneously. sigmaaldrich.com This methodology accelerates the discovery of optimal conditions for a specific chemical transformation, saving significant time and resources compared to traditional one-by-one experimentation. youtube.com The goal of such screening is to rapidly map a large area of reactivity space to find "hits" that can then be further optimized. reddit.com

Table 3: Components of a Typical High-Throughput Screening Kit for Pd Catalysts

| Component | Description | Purpose |

|---|---|---|

| Pre-weighed Catalysts | An array of different palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G4, APhos Pd G3) in individual vials. | To rapidly test the efficacy of various catalysts for a specific reaction. |

| Reaction Vials/Plates | Multi-well plates (e.g., 24- or 96-well) designed for parallel reactions. | To conduct numerous experiments simultaneously under identical or varied conditions. |

| Stir Bars | Miniature stir bars for each reaction vial. | To ensure proper mixing of reagents in small-scale reactions. |

| Cap Mats | Sealing mats for the reaction plates. | To prevent cross-contamination and solvent evaporation. |

Based on the design of commercially available HTS kits. sigmaaldrich.com

Scalability Considerations for Preparative and Industrial Synthesis

The transition from laboratory-scale experiments to preparative and industrial-scale synthesis presents several challenges, including catalyst availability, cost, stability, and process robustness. This compound and other third-generation Buchwald precatalysts have been developed with these considerations in mind.

The synthesis of G3 precatalysts themselves has been successfully scaled up to the multigram level, ensuring a reliable supply for larger-scale applications. nih.govresearchgate.netnih.gov Major chemical suppliers and catalyst manufacturers offer G3 precatalysts at a commercial scale, indicating their proven utility and demand in industrial settings. matthey.com

The high activity of this compound is a major asset for scalability. The use of low catalyst loadings (as discussed in section 5.1) directly translates to lower costs and reduced levels of palladium contamination in the final product, which is a critical regulatory and economic consideration, especially in the pharmaceutical industry. nih.gov Furthermore, the air and moisture stability of G3 precatalysts simplifies handling and setup procedures, making the process more robust and reproducible on a larger scale compared to sensitive, air-intolerant catalytic systems. sigmaaldrich.comsigmaaldrich.com The development of semi-automated parallel synthesis platforms utilizing G3 precatalysts further demonstrates their suitability for scaled-up operations and efficient library synthesis. enamine.net

Adherence to Green Chemistry Principles

Waste Prevention and Atom Economy in Amphos Pd G3 Catalyzed Processes

A primary tenet of green chemistry is the prevention of waste, which is closely linked to the concept of atom economy—maximizing the incorporation of all materials used in the process into the final product. jocpr.comnoviams.comnih.gov this compound and other Buchwald precatalysts excel in this area due to their high catalytic activity. sigmaaldrich.com This high activity allows researchers to use significantly lower catalyst loadings, which minimizes the amount of residual palladium (a precious and toxic metal) in the final product and reduces waste streams. sigmaaldrich.commatthey.com

The efficiency of these third-generation (G3) precatalysts ensures the rapid and quantitative generation of the active Pd(0) catalytic species. sigmaaldrich.commatthey.com This efficiency translates to shorter reaction times and cleaner reactions with fewer byproducts, further contributing to waste prevention. sigmaaldrich.com For instance, in the N-arylation of primary and secondary amines using the related BrettPhos Pd G3 catalyst, loadings can be as low as 0.01 mol % while maintaining excellent yields, representing a significant improvement in atom economy compared to stoichiometric reagents or less active catalysts. sigmaaldrich.com

Table 1: Catalyst Loading in a Representative Cross-Coupling Reaction

| Catalyst System | Reaction Type | Catalyst Loading (mol %) | Yield | Reference |

|---|---|---|---|---|

| BrettPhos Pd G3 | N-Arylation of Amines | Down to 0.01% | Excellent | sigmaaldrich.com |

| Traditional Pd Catalysts | Sonogashira Coupling | Up to 10% | Variable | nih.gov |

Development of Less Hazardous Chemical Synthesis Pathways

The third principle of green chemistry advocates for designing synthetic methods to use and generate substances with little or no toxicity. skpharmteco.comwordpress.com this compound contributes to this goal by enabling reactions under milder and safer conditions. The high reactivity of G3 precatalysts often allows reactions to proceed at room temperature or with gentle heating, reducing the energy consumption and the hazards associated with high-temperature, high-pressure reactions. sigmaaldrich.comsigmaaldrich.com

Catalysis in Aqueous Media

A significant advancement in green chemistry is the use of water as a reaction solvent, given its benign and non-toxic nature. While many organometallic catalysts struggle with stability and activity in water, specialized ligands have been developed to facilitate catalysis in aqueous media. Research has demonstrated that catalysts derived from water-soluble, sterically demanding alkylphosphines, such as t-Bu-Amphos, are highly active for various palladium-catalyzed cross-coupling reactions in aqueous solvents. nih.gov

These systems have shown remarkable efficiency for Suzuki couplings of unactivated aryl bromides at room temperature in water/acetonitrile or even in neat water. nih.gov Notably, for hydrophilic substrates, these reactions can be performed without any organic solvent for the reaction or subsequent purification, drastically improving the green credentials of the process. nih.gov Heck and Sonogashira couplings have also been successfully carried out under mild conditions in aqueous media using these types of catalysts. nih.gov

The ability to perform these transformations in water or biphasic aqueous/organic systems not only reduces reliance on volatile organic compounds (VOCs) but can also simplify product isolation and catalyst recycling. For example, a catalyst derived from t-Bu-Amphos was successfully recycled three times in Suzuki couplings performed in a water/toluene mixture with an average yield of over 80% per cycle. nih.gov This demonstrates the potential for developing more sustainable catalytic processes using G3-type catalysts with appropriately designed water-soluble ligands.

Emerging Research Areas and Future Perspectives

Expanding Substrate Scope and Reaction Diversity for Amphos Pd G3

A primary focus of ongoing research is to broaden the range of substrates and reaction types that can be effectively catalyzed by this compound and related third-generation precatalysts. While highly effective in Suzuki-Miyaura, Buchwald-Hartwig, and other common cross-coupling reactions, efforts are underway to apply these catalysts to more challenging transformations and previously incompatible substrates. sigmaaldrich.com

Researchers have successfully employed G3 precatalysts with various bulky phosphine (B1218219) ligands for a range of C-C and C-heteroatom bond formations. mdpi.com For instance, the use of XantPhos Pd G3, a related third-generation precatalyst, has been demonstrated for C–S cross-coupling reactions under microwave irradiation, achieving good to excellent yields with low catalyst loading and short reaction times. bohrium.comresearchgate.net This methodology has proven effective for coupling various benzenethiols with brominated aromatic compounds, including benzothiazole and benzothiadiazole derivatives. bohrium.com The success with these systems provides a strong precedent for expanding the scope of this compound to similar challenging C-S and C-Se bond formations.

The versatility of G3 precatalysts is further highlighted by their effectiveness in coupling unstable boronic acids that are prone to protodeboronation. The rapid activation and high catalytic activity of these systems enable successful couplings with electron-rich, sterically hindered, and heteroaryl chlorides under mild conditions. sigmaaldrich.com Research continues to explore the limits of this reactivity, testing this compound with increasingly complex and functionalized coupling partners found in pharmaceutical and materials science applications.

Table 1: Examples of Expanded Reaction Scope with G3 Precatalysts

| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Key Features |

|---|---|---|---|---|

| C-S Coupling | XantPhos Pd G3 | 2-(4-bromophenyl)benzothiazole (B34361) | Benzenethiols | Low catalyst loading (2.5 mol%), microwave-assisted, short reaction times. bohrium.com |

| C-O Coupling | RockPhos Pd G3 | Aryl halides | Primary aliphatic alcohols | Good to excellent yields for C-O bond formation. sigmaaldrich.com |

| Suzuki-Miyaura | XPhos Pd G3 | Unstable boronic acids | Heteroaryl chlorides | Mild conditions (rt to 40 °C), high yields, tolerates sensitive substrates. sigmaaldrich.com |

| N-Arylation | BrettPhos Pd G3 | Primary/Secondary amines | 4-haloanisoles | Very low catalyst loading (down to 0.01 mol%) with excellent yields. sigmaaldrich.com |

This table showcases the versatility of third-generation Buchwald precatalysts in various cross-coupling reactions, suggesting a broad potential scope for this compound.

Innovations in Catalyst Design for Enhanced Performance and Selectivity

The design of the Buchwald precatalysts has evolved through several generations, with the third generation (G3) incorporating a methanesulfonate (B1217627) ligand instead of chloride. This modification leads to a more electron-withdrawing, non-coordinating anion, which facilitates the generation of the active L-Pd(0) species and enhances catalyst stability and activity in solution. sigmaaldrich.com The G3 design can accommodate a wider range of bulky and electron-rich biarylphosphine ligands, like Amphos, which are crucial for promoting challenging cross-coupling reactions. sigmaaldrich.com

Future innovations are aimed at further refining this design. The goal is to develop catalysts with even greater activity, allowing for lower catalyst loadings, and enhanced selectivity for specific substrates. This involves fine-tuning the electronic and steric properties of both the phosphine ligand and the aminobiphenyl scaffold of the precatalyst. nih.gov For example, modifications to the aminobiphenyl group led to the fourth-generation (G4) precatalysts, which generate a less intrusive N-methylcarbazole byproduct during activation, simplifying product purification. sigmaaldrich.com Similar strategies could be applied to create next-generation Amphos-based catalysts.

The development of catalysts that operate under milder conditions, in more environmentally benign solvents, and with greater functional group tolerance remains a significant objective. Research into ligand modifications that enhance catalyst performance in aqueous media or that can be easily recovered and reused is also a promising direction for improving the sustainability of these chemical processes. nih.gov

Integration with Flow Chemistry and Continuous Processing

The integration of palladium-catalyzed cross-coupling reactions into continuous flow systems is a major area of research, driven by the need for more efficient, safer, and scalable manufacturing processes in the pharmaceutical and fine chemical industries. mdpi.comd-nb.info Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. nih.govnih.gov

While much of the initial work has focused on heterogeneous palladium catalysts for easier integration into packed-bed reactors, there is growing interest in utilizing highly active homogeneous catalysts like this compound. vapourtec.com The challenge lies in developing methods for their efficient use and recovery in a continuous stream. Techniques such as catalyst immobilization on solid supports or implementation of membrane filtration to retain the homogeneous catalyst within the reactor are being explored. vapourtec.com

The Suzuki-Miyaura reaction, a key application for this compound, has been extensively studied in continuous flow settings. mdpi.comresearchgate.net These studies demonstrate the potential for significant process intensification, leading to higher productivity and reduced waste. researchgate.net High-throughput experimentation coupled with rapid validation in microfluidic flow reactors is accelerating the optimization of reaction conditions for these systems. nih.gov Future work will likely focus on adapting the robust performance of this compound to dedicated continuous manufacturing platforms for the synthesis of high-value compounds.

Theoretical Predictions and Computational Modeling in this compound Catalyst Development

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of palladium-catalyzed reactions and for the rational design of new catalysts. nih.govsiu.edu These theoretical studies provide crucial insights into the entire catalytic cycle, including the activation of the precatalyst, oxidative addition, transmetalation, and reductive elimination. mdpi.com

A key finding from combined computational and experimental studies is the critical role of monoligated L1Pd(0) species as the most active catalyst in the cross-coupling cycle. nih.gov DFT calculations have shown that for bulky phosphine ligands like those used in G3 precatalysts, the oxidative addition of an aryl halide to a 12-electron L1Pd(0) species is significantly more favorable than the pathway involving a 14-electron L2Pd(0) complex. nih.gov

These models allow researchers to:

Predict Reactivity: Evaluate the energy barriers for different steps in the catalytic cycle for various substrates and ligands.

Understand Selectivity: Analyze transition state structures to rationalize and predict the regio- and stereoselectivity of a reaction. mdpi.com

Rationalize Catalyst Behavior: A comparative DFT modeling study on Suzuki-Miyaura reactions helped to explain unexpected hydrodebromination side reactions and the formation of unique products by analyzing the transformations of carbopalladated intermediates. mdpi.com

Guide Catalyst Design: By understanding the structure-activity relationships, new phosphine ligands and precatalyst scaffolds can be designed to optimize performance for specific applications.

Future research will leverage advances in computing power and theoretical methods to build increasingly accurate predictive models, accelerating the discovery and optimization of next-generation catalysts based on the this compound framework.

Addressing Challenges in Specific Catalytic Transformations (e.g., improving molecular weight dispersity in polymerization)

One of the significant challenges in polymer chemistry is achieving precise control over polymer molecular weight and obtaining a narrow molecular weight distribution, or dispersity (Đ, also known as polydispersity index, PDI or Mw/Mn). dntb.gov.ua Palladium-catalyzed cross-coupling reactions are used in step-growth polymerizations to synthesize conjugated polymers, which are important materials for organic electronics. However, achieving controlled, chain-growth characteristics in these polymerizations is often difficult.

This compound and related catalysts are being investigated to address this challenge through a mechanism known as catalyst-transfer condensation polymerization (CTCP). In CTCP, the palladium catalyst remains associated with a single growing polymer chain, promoting a chain-growth mechanism that can lead to polymers with predictable molecular weights and low dispersity. researchgate.net

Research has shown that the choice of palladium catalyst is critical. In a study on Suzuki-Miyaura CTCP, several palladium catalysts with bulky phosphine ligands were investigated. The use of an Amphos Pd precatalyst was found to be particularly effective. When the initiator was generated in situ from the Amphos Pd precatalyst, it led to the synthesis of polythiophene (P3HT) and polyfluorene with low dispersity and controlled end-groups. researchgate.net A key finding was that pre-stirring the synthesized (tolyl)PdAmPhos(Br) initiator with a cesium fluoride (B91410) base before adding the monomer resulted in P3HT with a significantly narrower dispersity (Đ = 1.18) compared to other systems. researchgate.net This indicates that the method of initiator preparation and the specific catalyst structure are crucial for controlling the polymerization process.

Table 2: Effect of Catalyst System on Polydispersity in Polymerization

| Polymer | Catalyst System | Initiator | Dispersity (Đ or PDI) |

|---|---|---|---|

| Polyfluorene | This compound (in situ) | Generated from precatalyst + 4-iodobenzonitrile | 1.22 researchgate.net |

| Poly(3-hexylthiophene) | (tolyl)PdAmPhos(Br) | Pre-mixed with CsF | 1.18 researchgate.net |

| Conjugated Polymers | Pd2(dba)3/t-Bu3P | p-BrC6H4I | ~1.13-1.20 osti.gov |

This table compares the dispersity achieved in palladium-catalyzed polymerizations, highlighting the effectiveness of the Amphos-based system in achieving controlled polymerization and narrow molecular weight distributions.

Future work in this area will focus on optimizing reaction conditions and further modifying the this compound catalyst system to achieve even greater control over polymer architecture, enabling the synthesis of well-defined block copolymers and other complex macromolecular structures. osti.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Amphos Pd G3 with high purity, and how can researchers optimize yield?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions under inert atmospheres. Key steps include:

- Precise control of reaction temperature (e.g., 60–80°C) and stoichiometry (1:1.2 Pd-to-ligand ratio) to minimize side products .

- Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of sensitive intermediates .

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for crystalline yields .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ligand coordination and Pd center geometry. Look for characteristic shifts (e.g., Pd-P coupling in ³¹P NMR at δ ~25–30 ppm) .

- X-ray Crystallography : Resolve crystal structures to verify bond lengths and angles (e.g., Pd–P distances ~2.3 Å) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ or [M–Cl]⁺) and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert conditions (decomposition >200°C) .

Q. What are the primary catalytic applications of this compound in organic synthesis?

- Methodological Answer : this compound is widely used in:

- Suzuki-Miyaura Cross-Couplings : Optimize with aryl bromides (0.5–1 mol% catalyst loading) and K₂CO₃ as base in toluene/water biphasic systems .

- Buchwald-Hartwig Aminations : Employ with sterically hindered amines (e.g., 2,6-diisopropylaniline) at 100°C in dioxane .

- C–H Activation : Screen directing groups (e.g., pyridine or oxazoline) for regioselective functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodological Answer :

- Systematic Meta-Analysis : Compile kinetic data (e.g., turnover numbers, activation energies) from ≥10 studies and normalize for variables like solvent polarity and substrate scope .

- Control Experiments : Replicate conflicting studies under identical conditions (e.g., 1 mol% catalyst, 24h reaction time) to isolate variables (e.g., trace moisture or oxygen) .

- Statistical Modeling : Apply ANOVA to identify significant differences in yields (p <0.05) and use effect size metrics (Cohen’s d) to quantify discrepancies .

Q. What strategies improve reproducibility of this compound-mediated reactions across laboratories?

- Methodological Answer :

- Batch Consistency : Request peptide content analysis and TFA removal (<1%) if synthesizing ligands in-house .

- Standardized Reporting : Adopt CONSORT-like guidelines for catalysis studies, detailing catalyst activation steps (e.g., pre-stirring with reducing agents) and exact substrate ratios .

- Interlab Comparisons : Collaborate with ≥3 labs to benchmark key reactions (e.g., Suzuki couplings) using shared catalyst batches and protocols .

Q. How should researchers design experiments to probe the mechanistic role of the phosphine ligand in this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare k₃₅Cl/k₃⁷Cl in Pd–Cl bond cleavage to identify rate-determining steps .

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to assess ligand effects on Pd–substrate π-backbonding .

- In Situ Spectroscopy : Use IR or Raman to monitor ligand dissociation during catalysis (e.g., peaks at 450–500 cm⁻¹ for Pd–P vibrations) .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing catalytic performance data?

- Methodological Answer :

- Multivariate Regression : Correlate reaction variables (e.g., temperature, solvent polarity) with yield/TOF using software like R or Python’s SciKit-Learn .

- Error Propagation : Calculate uncertainties in TOF (±5–10%) from GC-MS integration errors .

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Q. How can researchers ensure robust structural assignments for this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.